molecular formula C12H10F3N B2810107 2,2,2-Trifluoro-1-naphthalen-1-YL-ethylamine CAS No. 326594-18-7

2,2,2-Trifluoro-1-naphthalen-1-YL-ethylamine

Cat. No.: B2810107
CAS No.: 326594-18-7
M. Wt: 225.214
InChI Key: OOXZTNKNQVNTBV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-naphthalen-1-yl-ethylamine ( 326594-18-7 ) is a chiral amine building block of significant interest in medicinal chemistry and asymmetric synthesis. The molecule features a naphthalene ring system and a trifluoromethyl group, both of which are privileged structures in drug discovery. The trifluoromethyl group is known to influence the pharmacokinetic properties of molecules, such as their metabolic stability and membrane permeability . This compound serves as a key precursor for the synthesis of more complex molecules, including Betti base derivatives, which are a class of aminonaphthols known for their application as chiral ligands or auxiliaries in enantioselective synthesis . The chiral environment provided by this amine makes it valuable for developing catalysts for reactions like the enantioselective addition of organozinc reagents to aldehydes . It is offered as a free base and requires cold-chain transportation for stability . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,2,2-trifluoro-1-naphthalen-1-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXZTNKNQVNTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-naphthalen-1-YL-ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and trifluoroacetic acid.

    Formation of Intermediate: Naphthalene undergoes a Friedel-Crafts acylation with trifluoroacetic anhydride to form 2,2,2-trifluoro-1-naphthalen-1-yl-ethanone.

    Reduction: The intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,2,2-trifluoro-1-naphthalen-1-yl-ethanol.

    Amination: Finally, the alcohol is converted to the amine via an amination reaction using ammonia or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-naphthalen-1-YL-ethylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry

2,2,2-Trifluoro-1-naphthalen-1-yl-ethylamine has been investigated for its potential as a pharmaceutical agent. It has shown promise in the development of small molecule inhibitors targeting viral proteases, particularly in the context of SARS-CoV-2. In a study, naphthalenyl ethylamine derivatives were synthesized and evaluated for their inhibitory effects against the PL pro enzyme of SARS-CoV-2, demonstrating significant antiviral activity .

Chiral Synthesis

The compound serves as a chiral building block in organic synthesis. Its structural properties allow for the synthesis of various chiral compounds, including β-amino acids and enantiomerically pure amines. This application is critical in developing pharmaceuticals that require specific stereochemistry for efficacy .

Materials Science

In materials science, this compound is utilized in the production of advanced materials such as hydrogels. These hydrogels have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents. The incorporation of this compound can enhance the mechanical properties and drug release profiles of hydrogels .

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of antiviral agents targeting SARS-CoV-2Effective inhibitors synthesized; potential for treating viral infections
Chiral SynthesisUsed as a chiral building block in organic synthesisEnables synthesis of enantiomerically pure compounds essential for drugs
Materials ScienceComponent in hydrogels for drug delivery systemsImproves mechanical properties and controlled release characteristics

Case Study 1: Antiviral Activity

A recent study focused on synthesizing naphthalenyl ethylamine derivatives to inhibit the PL pro protease of SARS-CoV-2. The synthesized compounds exhibited IC50 values in the low micromolar range, indicating strong antiviral activity. This research highlights the compound's potential role in developing new antiviral therapies.

Case Study 2: Chiral Synthesis

Research demonstrated that this compound can facilitate the enantioselective synthesis of β-amino acids. The compound was utilized in reactions that yielded high enantiomeric excesses, showcasing its utility in producing pharmaceuticals with specific stereochemical requirements.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-naphthalen-1-YL-ethylamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, influencing various biochemical pathways. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2,2,2-Trifluoro-1-naphthalen-1-YL-ethylamine, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent CAS Number Molecular Formula Key Properties/Applications Hazards/Notes
This compound Naphthalen-1-yl Not explicitly provided C₁₂H₁₀F₃N Potential pharmaceutical intermediate; chiral resolution agent. Limited hazard data; assume standard amine handling precautions.
(R)-1-[3-(Trifluoromethyl)phenyl]ethylamine (BP 1924) 3-(Trifluoromethyl)phenyl 127852-30-6 C₁₀H₁₀F₃N Pharmaceutical intermediate; enhanced lipophilicity due to CF₃ group . Handle with PPE; avoid inhalation (amine toxicity) .
(R)-2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethylamine 3-(Trifluoromethyl)phenyl + CF₃ on amine 1213841-80-5 C₁₀H₇F₆N High electron-withdrawing effects; used in asymmetric synthesis . No specific hazard data; assume fluorinated compound precautions.
(R)-2,2,2-Trifluoro-1-p-tolylethanamine 4-Methylphenyl (p-tolyl) 1389852-29-2 C₉H₁₀F₃N Reduced steric bulk compared to naphthalenyl; applications in chiral ligand design . Limited hazard data; avoid prolonged skin contact .
R-(+)-1-(Naphthyl)ethylamine Naphthalen-1-yl (no CF₃) 3886-70-2 C₁₂H₁₃N Classic chiral auxiliary; used in resolution of enantiomers . Toxic via inhalation; avoid food/water contact .

Key Structural and Functional Insights:

Substituent Effects: Fluorination: The trifluoroethylamine group in this compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like R-(+)-1-(Naphthyl)ethylamine .

Chirality and Stereoselectivity :

  • The (R)-configuration is prevalent in analogs listed (e.g., BP 1924, BP 1926), underscoring their utility in enantioselective synthesis. The trifluoromethyl group’s steric bulk may influence stereochemical outcomes in catalytic processes .

Hazard Profiles: Non-fluorinated amines (e.g., R-(+)-1-(Naphthyl)ethylamine) exhibit higher acute toxicity, necessitating strict handling protocols .

Research Findings and Trends

  • Pharmaceutical Relevance : Analogs like (R)-1-[3-(Trifluoromethyl)phenyl]ethylamine (BP 1924) are prioritized in drug discovery for their balance of lipophilicity and metabolic stability .
  • Synthetic Utility : The electron-withdrawing nature of the trifluoromethyl group in 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethylamine facilitates nucleophilic substitutions in asymmetric catalysis .
  • Gaps in Data: Limited published studies on the specific biological activity of this compound suggest a need for targeted research, particularly in pharmacokinetics and toxicity profiling.

Biological Activity

2,2,2-Trifluoro-1-naphthalen-1-YL-ethylamine is an organic compound notable for its unique trifluoromethyl group and ethylamine moiety attached to a naphthalene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and material science. This article reviews its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₁F₃N
  • Molecular Weight : 225.21 g/mol
  • Classification : Secondary amine and fluorinated organic compound

The biological activity of this compound is primarily attributed to its interaction with various biological receptors and enzymes. Fluorinated compounds like this one often exhibit altered pharmacokinetics compared to their non-fluorinated counterparts, which can enhance their therapeutic efficacy. The trifluoromethyl group may influence lipophilicity and metabolic stability, thereby affecting the compound's bioavailability and overall activity in biological systems .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various naphthalene derivatives to evaluate their safety profiles. In a study involving naphthyl-substituted compounds, several analogs were tested for cytotoxic effects against human kidney epithelial cells (HEK293). The results indicated that while some compounds exhibited significant cytotoxicity (IC50 values ranging from 4.75 µM to 26 µM), others were deemed non-toxic, suggesting that structural modifications can greatly influence toxicity profiles .

Table 2: Cytotoxicity of Naphthalene Derivatives

CompoundCell LineIC50 (µM)
Compound AHEK29323.7
Compound BHEK29326
Compound CHEK29320.5
Compound DHEK2934.75

Case Study 1: Synthesis and Characterization

A study focused on synthesizing various naphthalene derivatives, including those similar to this compound. The synthesis involved controlling reaction conditions such as temperature and pressure during hydrogenation processes. Characterization techniques included NMR and IR spectroscopy to elucidate the structure and confirm the presence of functional groups .

Case Study 2: Antimicrobial Efficacy

Research investigating naphthyl-based polyamines revealed that certain derivatives exhibited potent antimicrobial activity against resistant strains like MRSA. The study highlighted the importance of lipophilicity in enhancing membrane permeability, which is crucial for effective antimicrobial action .

Q & A

Q. What are the common synthetic routes for 2,2,2-Trifluoro-1-naphthalen-1-YL-ethylamine?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Nucleophilic substitution : The trifluoromethyl group can react with sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) to yield substituted derivatives .
  • Reductive amination : A naphthalene aldehyde precursor may undergo reductive amination with trifluoroethylamine derivatives in the presence of reducing agents like sodium borohydride (NaBH₄) .
  • Multi-step synthesis : Starting from naphthalene derivatives, sequential functionalization (e.g., introduction of amine and trifluoromethyl groups) is common .

Table 1: Representative Reaction Conditions

Reaction TypeReagents/ConditionsKey Intermediate/Product
Nucleophilic SubstitutionNaOMe, t-BuOK, polar aprotic solventsSubstituted trifluoroethylamine
Reductive AminationNaBH₄, trifluoroethylamine, MeOHAmine-functionalized naphthalene

Q. How is this compound characterized in academic studies?

Common characterization methods include:

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming the presence and environment of the trifluoromethyl group. ¹H and ¹³C NMR resolve naphthalene and amine moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : For crystalline derivatives, SHELXL is widely used for structural refinement, resolving bond lengths and angles .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • High-resolution refinement : SHELXL refines atomic positions using high-resolution data, distinguishing between rotational isomers or tautomers .
  • Twinning analysis : For twinned crystals, SHELXD/SHELXE pipelines enable robust phasing and electron density mapping .
  • Example: A study on a pyridine analog used SHELXL to confirm the stereochemistry of the trifluoromethyl group, resolving ambiguities in NOE (nuclear Overhauser effect) data .

Q. What methodological approaches are used to analyze the toxicological profile of naphthalene-containing amines like this compound?

  • In vitro assays : Liver microsomal stability tests assess metabolic pathways and potential hepatotoxicity .
  • In vivo studies : Rodent models evaluate systemic effects (e.g., respiratory, hepatic) via inhalation or oral exposure .
  • Computational modeling : QSAR (Quantitative Structure-Activity Relationship) predicts toxicity based on the naphthalene moiety’s hydrophobicity and electron-withdrawing effects .

Key Findings :

  • Naphthalene derivatives show dose-dependent hepatic and renal toxicity in mammals .
  • The trifluoromethyl group may reduce metabolic degradation, prolonging biological activity .

Q. How does the trifluoromethyl group influence the compound’s reactivity in multi-step synthesis?

  • Electronic effects : The -CF₃ group is strongly electron-withdrawing, activating the naphthalene ring for electrophilic substitution at specific positions .
  • Steric effects : The bulky trifluoromethyl group can hinder reactions at adjacent sites, requiring optimized catalysts (e.g., Pd for cross-coupling) .
  • Case Study : In synthesizing a pyridine analog, the -CF₃ group directed regioselective Suzuki-Miyaura coupling to the para position of the naphthalene ring .

Q. What strategies mitigate challenges in purifying this compound derivatives?

  • Chromatography : Reverse-phase HPLC with C18 columns separates polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray analysis .
  • Derivatization : Converting the amine to a hydrochloride salt improves stability and solubility for storage .

Data Contradictions and Resolution

  • Reactivity Discrepancies : reports smooth nucleophilic substitution under mild conditions, while notes steric hindrance requiring harsher reagents. This suggests substituent-dependent reactivity, where naphthalene’s bulkiness vs. pyridine’s planarity alters reaction pathways .
  • Toxicity Variability : Naphthalene derivatives in show higher toxicity than pyridine analogs in , likely due to differences in metabolic activation pathways .

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